Higher Potency vs Capsazepine
In a standardized TRPV1 binding assay, AMG 9810 exhibited a Ki of 33.0 ± 0.6 nM, whereas the prototypical TRPV1 antagonist capsazepine yielded a Ki of 570 ± 30 nM under the same conditions [1]. This represents a ~17‑fold difference in affinity. The substantial potency gap means that capsazepine cannot simply replace AMG 9810 without a >10‑fold concentration adjustment, which risks non‑specific effects at higher exposure.
| Evidence Dimension | TRPV1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 33.0 ± 0.6 nM |
| Comparator Or Baseline | Capsazepine: Ki = 570 ± 30 nM |
| Quantified Difference | ~17‑fold higher affinity for AMG 9810 |
| Conditions | TRPV1 radioligand binding assay (recombinant human TRPV1) |
Why This Matters
The large affinity gap means that choosing capsazepine over AMG 9810 for TRPV1 target engagement studies would require substantially higher concentrations, introducing greater risk of off‑target effects and reducing the interpretability of TRPV1‑specific pharmacology.
- [1] Gavva NR, Tamir R, Qu Y, Klionsky L, Zhang TJ, Immke D, Wang J, Zhu D, Vanderah TW, Porreca F, Doherty EM, Norman MH, Wild KD, Bannon AW, Louis JC, Treanor JJ. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. J Pharmacol Exp Ther. 2005;313(1):474-484. (Ki values from Table 1 in the Pharmacological Reviews compilation). View Source
